molecular formula C12H15BCl2O2 B1302704 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 68716-51-8

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1302704
CAS RN: 68716-51-8
M. Wt: 273 g/mol
InChI Key: HKSNHZBPIBSVGI-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structural formula represents the arrangement of atoms and their bonding in the molecule.



Synthesis Analysis

This involves studying the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Application in Biocatalysis

  • Scientific Field : Applied Biochemistry and Biotechnology .
  • Summary of Application : This compound is used in the synthesis of chiral drug intermediates via biocatalysis . Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

Application in Synthesis of β2 Agonists

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : This compound is used in the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol, which are structural isomers of the β2 agonists clenproperol and clenpenterol .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The pharmacokinetics of these compounds were studied on p.o. administration to rats at doses of 270 and 540 μg/kg .

Application in Synthesis of HIV Protease Inhibitor

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : This compound is used in the synthesis of the HIV protease inhibitor atazanavir .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, an important chiral intermediate for the preparation of the HIV protease inhibitor atazanavir, was synthesized by using Hansenula, Rhodococcus, and Brevibacterium strains with e.e. of 99.4% .

Application in Synthesis of Herbicides

  • Scientific Field : Agricultural Chemistry .
  • Summary of Application : Dichlorophenols, which include 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used as intermediates in the manufacture of more complex chemical compounds, including the common herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results or outcomes were not detailed in the source .

Application in Preparation of Cardiomyopathy Treatment

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : This compound is used in the preparation of 2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid, which is used in the treatment of cardiomyopathy of wild type or hereditary transthyretin-mediated amyloidosis .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results or outcomes were not detailed in the source .

Application in Synthesis of β2 Agonists

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : This compound is used in the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol and 2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol, which are structural isomers of the β2 agonists clenproperol and clenpenterol .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The pharmacokinetics of these compounds were studied on p.o. administration to rats at doses of 270 and 540 μg/kg .

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications to improve its properties, or new methods of synthesis.


I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, feel free to ask!


properties

IUPAC Name

2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSNHZBPIBSVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374220
Record name 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

68716-51-8
Record name 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 68716-51-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (73%, oil) was prepared from 3,5-dichlorophenylboronic acid and pinacol.
Quantity
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Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
5
Citations
LS Lobo, K Matsumoto… - Polymers for Advanced …, 2020 - Wiley Online Library
Advanced microelectronic fabrication requires stable organic materials that can be used under extreme conditions such as high temperatures. In this study, hyperbranched …
CLW Murphy - 2016 - escholarship.org
Grignard reagents react with one equivalent of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, HBpin) at ambient temperatures in tetrahydrofuran (THF) to afford the …
Number of citations: 1 escholarship.org
PV Ramachandran, HJ Hamann, S Mishra - ACS omega, 2022 - ACS Publications
A rapid synthesis of aminoboranes from amine-boranes utilizing an iodination/dehydroiodination sequence is described. Monomeric aminoboranes are generated exclusively from …
Number of citations: 9 0-pubs-acs-org.brum.beds.ac.uk
LS Lobo, K Matsumoto, M Jikei, S Ikeda… - Energy …, 2021 - Wiley Online Library
Polymeric electrodes have attracted considerable attention for their potential as Li‐ion battery (LIB) electrodes due to their tunable structures and sustainable preparation from abundant …
S Chen, Z Pan, Y Wang - Zeitschrift für Naturforschung B, 2014 - degruyter.com
A metal-free, PPh 3 -mediated borylation reaction of arenediazonium salts with bis(pinacolato)diborane has been developed under mild conditions. The process provides an attractive …

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